5-oxo-furan-2-acetyl-CoA

Metabolomics Acyl-CoA Analysis Mass Spectrometry

This unique acyl‑CoA intermediate bears a γ‑lactone moiety that is essential for studying the benzoyl‑CoA degradation pathway. Its constrained conformation and distinct electrostatic profile enable specific substrate recognition by lactone hydrolases and dehydrogenases, a property that generic acyl‑CoAs cannot replicate. It is the only substrate that supports in vitro reconstitution of the benzoyl‑CoA oxidation pathway (validated in Azoarcus evansii). Use it to quantify metabolic flux in engineered aromatic‑degrading strains via specific LC‑MS/MS MRM transitions. Source high‑purity 5‑oxo‑furan‑2‑acetyl‑CoA to ensure accurate pathway validation and avoid erroneous metabolic profiling.

Molecular Formula C27H42N7O19P3S
Molecular Weight 893.6 g/mol
Cat. No. B1264515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-furan-2-acetyl-CoA
Molecular FormulaC27H42N7O19P3S
Molecular Weight893.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4CCC(=O)O4)O
InChIInChI=1S/C27H42N7O19P3S/c1-27(2,22(39)25(40)30-6-5-16(35)29-7-8-57-18(37)9-14-3-4-17(36)50-14)11-49-56(46,47)53-55(44,45)48-10-15-21(52-54(41,42)43)20(38)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h12-15,20-22,26,38-39H,3-11H2,1-2H3,(H,29,35)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t14?,15-,20-,21-,22+,26-/m1/s1
InChIKeyNTLIHRNVJLBCQK-FOLKQPSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-furan-2-acetyl-CoA: Acyl-CoA Thioester for Specialized Metabolic Research


5-Oxo-furan-2-acetyl-CoA is a specialized acyl-CoA thioester formed via formal condensation of coenzyme A with 5-oxo-furan-2-acetic acid [1]. It is classified as an acyl-CoA derivative with a characteristic γ-lactone moiety and serves as a key intermediate in specific microbial catabolic pathways, notably aerobic benzoate degradation via the benzoyl-CoA pathway [2][3]. This compound is not a general-purpose acyl-CoA but is implicated in distinct β-oxidation-like routes leading to β-ketoadipyl-CoA cleavage.

Why Generic Acyl-CoA Substitution is Not Viable for 5-Oxo-furan-2-acetyl-CoA-Dependent Studies


Generic acyl-CoA analogues (e.g., acetyl-CoA, hexanoyl-CoA, or even adipoyl-CoA) cannot functionally substitute for 5-oxo-furan-2-acetyl-CoA in targeted enzymatic or metabolic studies. This compound is distinguished by its unique 5-oxo-furan-2-acetate moiety, which confers specific substrate recognition by enzymes such as lactone hydrolases and dehydrogenases involved in the benzoyl-CoA degradation pathway [1][2]. Unlike linear acyl-CoAs, this compound's γ-lactone structure imposes constrained conformational flexibility and distinct electrostatic properties, which directly influence enzyme binding kinetics and pathway flux [3]. Substitution with a chemically simpler or structurally dissimilar acyl-CoA would lead to complete loss of pathway-specific activity and erroneous metabolic profiling.

Quantitative Differentiation of 5-Oxo-furan-2-acetyl-CoA from Closest Analogs


Molecular Weight and Formula Differentiation vs. Adipoyl-CoA

The target compound 5-oxo-furan-2-acetyl-CoA exhibits a distinct molecular weight and elemental composition compared to its functional parent, adipoyl-CoA, a common ω-carboxyacyl-CoA [1][2]. This difference arises from the intramolecular esterification (γ-lactone formation) in 5-oxo-furan-2-acetyl-CoA, which results in a net loss of one oxygen atom and two hydrogen atoms relative to adipoyl-CoA.

Metabolomics Acyl-CoA Analysis Mass Spectrometry

Structural and Functional Divergence from Linear Acyl-CoAs in Enzyme Recognition

The γ-lactone ring of 5-oxo-furan-2-acetyl-CoA represents a critical structural determinant for enzyme recognition, distinguishing it from linear acyl-CoAs such as hexanoyl-CoA (C6:0-CoA) [1][2]. The compound's constrained conformation and altered electron distribution at the thioester carbonyl influence binding affinity and catalytic turnover in lactone-specific hydrolases and dehydrogenases.

Enzymology Substrate Specificity Metabolic Engineering

Hydrogen Bond Donor/Acceptor Profile Distinction vs. 3-Hydroxyadipyl-CoA

5-Oxo-furan-2-acetyl-CoA (the lactone form) differs significantly from its open-chain counterpart, 3-hydroxyadipyl-CoA, in hydrogen bonding capacity and lipophilicity [1][2]. The lactone ring eliminates one hydrogen bond donor (the hydroxyl group) and alters the hydrogen bond acceptor pattern, which can affect interactions with proteins and chromatographic retention behavior.

Computational Chemistry Drug Design QSAR

High-Value Application Scenarios for 5-Oxo-furan-2-acetyl-CoA Based on Quantitative Evidence


In Vitro Reconstitution of Aerobic Benzoate Degradation

The compound is an essential substrate for reconstituting the benzoyl-CoA oxidation pathway in vitro, as demonstrated in Azoarcus evansii studies [1][2]. Its unique structure is required to observe downstream conversion to β-ketoadipyl-CoA and subsequent cleavage products. Use of any other acyl-CoA fails to support pathway activity [3].

Targeted Metabolomics for Benzoyl-CoA Pathway Intermediates

The precise mass difference (Δ = -2.016 Da) from adipoyl-CoA allows for selective MRM (Multiple Reaction Monitoring) transitions in LC-MS/MS assays, enabling specific quantitation of this intermediate in complex microbial extracts without interference from other acyl-CoAs [4].

Enzyme Characterization for Lactone Hydrolases and CoA Transferases

The compound's γ-lactone ring makes it a preferred substrate for characterizing lactone hydrolase activity and studying the mechanism of CoA transfer reactions in β-oxidation pathways, where its distinct hydrogen bonding profile influences enzyme kinetics [5].

Metabolic Engineering for Aromatic Compound Valorization

In engineered microbial strains designed to funnel aromatic compounds (e.g., benzoate, protocatechuate) into central metabolism, 5-oxo-furan-2-acetyl-CoA is a pathway-specific node. Accurate quantification of this intermediate is necessary to validate flux through the engineered pathway and troubleshoot bottlenecks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-oxo-furan-2-acetyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.